molecular formula C21H13NO B12895572 Dibenz(a,j)acridin-3-ol CAS No. 105467-66-1

Dibenz(a,j)acridin-3-ol

Cat. No.: B12895572
CAS No.: 105467-66-1
M. Wt: 295.3 g/mol
InChI Key: DCQHCXDEOXTAON-UHFFFAOYSA-N
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Description

Dibenz(a,j)acridin-3-ol is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is composed of three fused benzene rings and an acridine moiety, with a hydroxyl group attached to the third position of the acridine ring. This compound is known for its potential biological activity and is often studied for its interactions with DNA and other biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(a,j)acridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with benzaldehyde in the presence of a catalyst, followed by oxidation to form the acridine structure. The hydroxyl group can be introduced through subsequent reactions, such as hydroxylation using suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)acridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibenz(a,j)acridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.

    Biology: Investigated for its ability to intercalate into DNA, affecting replication and transcription processes.

    Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure

Mechanism of Action

The primary mechanism of action of Dibenz(a,j)acridin-3-ol involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, leading to inhibition of DNA replication and transcription. The compound can also form adducts with DNA, leading to mutations and potential cytotoxic effects. These interactions are primarily driven by π-stacking interactions between the aromatic rings of the compound and the base pairs of DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenz(a,j)acridin-3-ol is unique due to its specific arrangement of benzene rings and the presence of a hydroxyl group, which can influence its reactivity and interactions with biological molecules. This structural uniqueness contributes to its distinct biological and chemical properties compared to other PAHs .

Properties

105467-66-1

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol

InChI

InChI=1S/C21H13NO/c23-15-7-8-17-14(11-15)6-10-21-19(17)12-18-16-4-2-1-3-13(16)5-9-20(18)22-21/h1-12,23H

InChI Key

DCQHCXDEOXTAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C=C(C=C5)O

Origin of Product

United States

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